molecular formula C29H23NP2 B1580958 2,6-Bis(diphenylphosphino)pyridine CAS No. 64741-27-1

2,6-Bis(diphenylphosphino)pyridine

Cat. No. B1580958
CAS RN: 64741-27-1
M. Wt: 447.4 g/mol
InChI Key: UNCDYUGALDQNLL-UHFFFAOYSA-N
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Description

2,6-Bis(diphenylphosphino)pyridine is a chemical compound with the molecular formula C29H23NP2 and a molecular weight of 447.46 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for 2,6-Bis(diphenylphosphino)pyridine is 1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H . This indicates the arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2,6-Bis(diphenylphosphino)pyridine is a solid substance under normal conditions . It has a molecular weight of 447.46 . The boiling point is 563.8±35.0 °C .

Scientific Research Applications

Luminescent and Vapochromic Properties

2,6-Bis(diphenylphosphino)pyridine: has been utilized in the synthesis of geometrically isomeric Pt2Ag2 acetylide complexes . These complexes exhibit unique luminescent and vapochromic properties. The trans-Pt2Ag2 complexes, in particular, show moderate photoluminescence and remarkable luminescent vapochromism, which is a change in color upon exposure to vapor . This property is significant for developing new materials for sensors and displays.

High-Performance Polymers

The compound serves as a building block for creating novel aromatic diamine monomers, which are then used to synthesize polyimides with desirable thermal, soluble, and hydrophobic properties . These polyimides are valuable in various fields, including microelectronics, optoelectronics, aerospace, and automotive industries, due to their high thermal stability and excellent mechanical properties.

Material Science Applications

In material science, 2,6-Bis(diphenylphosphino)pyridine hydrobromide can interact with metal surfaces. It is a potential candidate for surface modification or as a precursor for depositing metal phosphine complexes onto surfaces. This application is crucial for the development of advanced materials with specific surface properties.

Safety and Hazards

2,6-Bis(diphenylphosphino)pyridine may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

2,6-Bis(diphenylphosphino)pyridine is an important ligand often used in metal-catalyzed reactions . It can form complexes with metals and is used to catalyze reactions such as hydrogenation, olefin synthesis, and C-C bond formation . Therefore, it has potential applications in the field of organic synthesis .

Mechanism of Action

Target of Action

The primary target of 2,6-Bis(diphenylphosphino)pyridine is the formation of a heterooctanuclear cluster complex . This complex is formed through a self-assembly reaction and is characterized by single crystal X-ray diffraction .

Mode of Action

2,6-Bis(diphenylphosphino)pyridine interacts with its targets by forming a diphosphine-supported Ag3Cu5 cluster structure . This structure is highly stabilized through substantial Cu–Ag and Cu–Cu intermetallic interactions . The Ag3Cu5 cluster is sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation, resulting in brilliant photoluminescence under ambient conditions .

Biochemical Pathways

The biochemical pathways affected by 2,6-Bis(diphenylphosphino)pyridine involve luminescence arising from metal cluster-centered 3 [d → p/s] and 3 [π (ebzcz) → π* (dpppy)] 3 LLCT (ligand-to-ligand charge transfer) transitions . These transitions are revealed by TD-DFT studies .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in an inert atmosphere . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 2,6-Bis(diphenylphosphino)pyridine’s action result in brilliant photoluminescence under ambient conditions . This is due to the Ag3Cu5 cluster being sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation .

Action Environment

The action of 2,6-Bis(diphenylphosphino)pyridine is influenced by environmental factors. For instance, the compound exhibits luminescence with an emission peak at 525 nm upon excitation with UV-Vis light at room temperature . Additionally, the compound should be stored in an inert atmosphere to maintain its stability .

properties

IUPAC Name

(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDYUGALDQNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348321
Record name 2,6-Bis(diphenylphosphino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(diphenylphosphino)pyridine

CAS RN

64741-27-1
Record name 2,6-Bis(diphenylphosphino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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